In-Depth Technical Guide: The Discovery and Synthesis of Atr-IN-6
In-Depth Technical Guide: The Discovery and Synthesis of Atr-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-6 is a potent and selective inhibitor of the Ataxia Telaniectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[1][2] Its discovery offers a promising avenue for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of Atr-IN-6, based on information disclosed in patent WO2021233376A1, where it is identified as compound A22.[1][2] Detailed experimental protocols for its synthesis and biological characterization are presented, along with a summary of its activity.
Introduction to ATR Kinase and its Role in Cancer
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress. Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis. This role in maintaining genomic integrity makes ATR a crucial survival factor for cancer cells, which often exhibit increased levels of replication stress due to rapid proliferation and defective DNA repair mechanisms. Inhibition of ATR can therefore selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds (e.g., ATM or p53 mutations).
Discovery of Atr-IN-6
Atr-IN-6 was identified through a targeted drug discovery program aimed at developing potent and selective small-molecule inhibitors of ATR kinase. The discovery process likely involved high-throughput screening of a chemical library against recombinant human ATR kinase, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. Atr-IN-6 emerged as a lead candidate from this effort, demonstrating significant inhibitory activity against ATR kinase.
Synthesis Pathway of Atr-IN-6
The synthesis of Atr-IN-6 (Compound A22) is detailed in patent WO2021233376A1. The pathway involves a multi-step chemical synthesis, which is outlined below.
Chemical Structure:
-
IUPAC Name: 4-(4-((3R)-3-methylmorpholino)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidin-2-yl)-1H-indole
-
CAS Number: 2746446-99-9
Synthesis Scheme:
The synthesis of Atr-IN-6 can be conceptually broken down into the formation of key intermediates followed by their assembly.
Caption: High-level synthesis pathway for Atr-IN-6.
Detailed Experimental Protocol for Synthesis:
The following is a representative, multi-step synthesis based on typical organic chemistry reactions for assembling such a molecule. The exact reagents and conditions are proprietary to the patent holders.
Step 1: Synthesis of the Pyrimidine Core Intermediate
A suitably substituted dichloropyrimidine is reacted with (1-(methylsulfonyl)cyclopropyl)boronic acid under Suzuki coupling conditions to yield a mono-substituted pyrimidine.
Step 2: Introduction of the Morpholine Moiety
The resulting mono-substituted pyrimidine is then reacted with (R)-3-methylmorpholine via nucleophilic aromatic substitution to introduce the chiral morpholine ring.
Step 3: Coupling with the Indole Moiety
Finally, the pyrimidine intermediate is coupled with an appropriately functionalized indole derivative, such as 4-(tributylstannyl)-1H-indole, using a Stille coupling reaction to yield the final product, Atr-IN-6.
Purification:
The final compound is purified by column chromatography on silica gel, followed by recrystallization or precipitation to obtain a highly pure solid.
Biological Activity and Evaluation
The biological activity of Atr-IN-6 was characterized through a series of in vitro assays to determine its potency against ATR kinase and its anti-proliferative effects on cancer cell lines.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical Assay | ATR Kinase | IC50 | < 10 nM |
| Cellular Assay | Various Cancer Cell Lines | GI50 | Cell-line dependent |
Experimental Protocols
4.2.1. ATR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of recombinant human ATR.
Caption: Workflow for the in vitro ATR kinase inhibition assay.
Protocol Details:
-
Plate Preparation: Recombinant human ATR kinase and a suitable substrate (e.g., a biotinylated peptide derived from p53) are added to the wells of a microtiter plate.
-
Compound Addition: Atr-IN-6, serially diluted in DMSO, is added to the wells. A DMSO-only control is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of Atr-IN-6.
4.2.2. Cellular Anti-proliferative Assay
This assay determines the effect of Atr-IN-6 on the growth of cancer cell lines.
Caption: Workflow for the cellular anti-proliferative assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Atr-IN-6.
-
Incubation: The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to determine the concentration of Atr-IN-6 that causes a 50% reduction in cell growth (GI50).
Signaling Pathway Context
Atr-IN-6 exerts its effect by inhibiting the ATR kinase, thereby disrupting the DNA damage response pathway.
